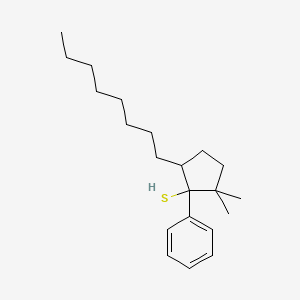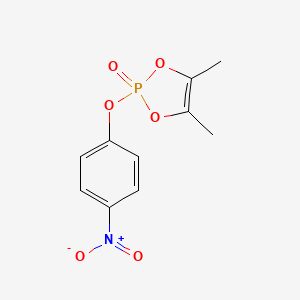
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a complex organic compound known for its unique structural properties This compound features a dioxaphospholane ring, which is a five-membered ring containing both oxygen and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of 4-nitrophenol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxaphospholane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of phosphoramidates or phosphorothioates.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with nucleophiles, leading to the formation of stable adducts. The nitrophenoxy group can undergo electron transfer reactions, influencing the compound’s reactivity. The phosphorus center can act as an electrophile, facilitating various substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with a similar ring structure but containing boron instead of phosphorus.
Phenylboronic acid: Contains a boronic acid group and is used in similar applications in organic synthesis.
Uniqueness
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to its combination of a dioxaphospholane ring and a nitrophenoxy group. This structural arrangement imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
55895-04-0 |
|---|---|
Molekularformel |
C10H10NO6P |
Molekulargewicht |
271.16 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(4-nitrophenoxy)-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C10H10NO6P/c1-7-8(2)16-18(14,15-7)17-10-5-3-9(4-6-10)11(12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
LZQKUIYHBHHHBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OP(=O)(O1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


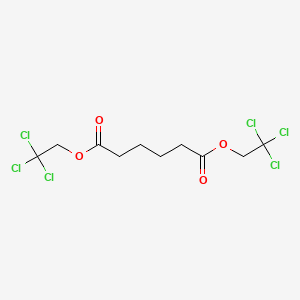
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
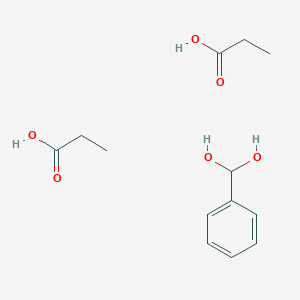
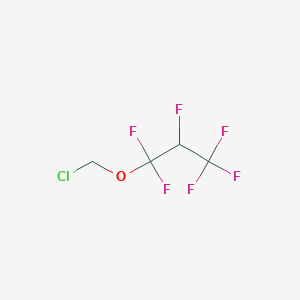
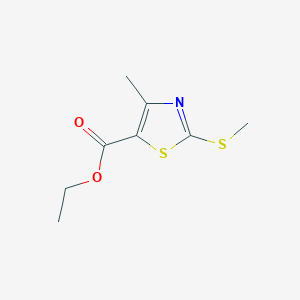

![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)

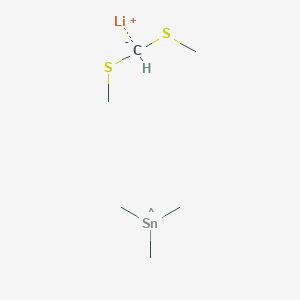
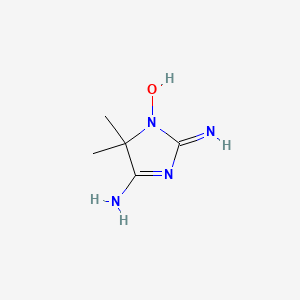
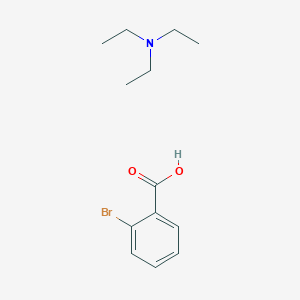
![1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B14631068.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
